molecular formula C26H19FN2O5S B11587998 prop-2-en-1-yl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11587998
M. Wt: 490.5 g/mol
InChI Key: IVRMJJZNIMPQPZ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of fluorinated aromatic rings, chromeno-pyrrol structures, and thiazole moieties

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the chromeno-pyrrol core. This is followed by the introduction of the fluorinated phenyl group and the thiazole ring. The final step involves the esterification of the carboxylate group with the prop-2-en-1-yl moiety. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

PROP-2-EN-1-YL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and thiazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other fluorinated aromatic compounds, chromeno-pyrrol derivatives, and thiazole-containing molecules. What sets PROP-2-EN-1-YL 2-[7-FLUORO-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of these structural features, which confer distinct chemical and biological properties. Examples of similar compounds include 2,4-disubstituted thiazoles and various indole derivatives .

Properties

Molecular Formula

C26H19FN2O5S

Molecular Weight

490.5 g/mol

IUPAC Name

prop-2-enyl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H19FN2O5S/c1-4-11-33-25(32)23-14(3)28-26(35-23)29-20(15-7-5-13(2)6-8-15)19-21(30)17-12-16(27)9-10-18(17)34-22(19)24(29)31/h4-10,12,20H,1,11H2,2-3H3

InChI Key

IVRMJJZNIMPQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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